Triricinolein

Description

Properties

IUPAC Name |

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051926 | |

| Record name | Glyceryl triricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2540-54-7 | |

| Record name | Ricinoleic acid triglyceride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl triricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl triricinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIRICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ59BAU9ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Triricinolein: Structure, Properties, and Applications for Researchers and Drug Development Professionals

Introduction

Triricinolein, the primary triglyceride component of castor oil, is a unique and versatile biomolecule with significant potential in pharmaceutical and materials science.[1][2] Its distinct chemical structure, characterized by three ricinoleic acid chains esterified to a glycerol backbone, imparts a range of physicochemical properties that are highly attractive for drug delivery and other advanced applications.[2][3] This guide provides a comprehensive technical overview of this compound, from its molecular architecture to its functional applications, with a focus on providing researchers, scientists, and drug development professionals with the in-depth knowledge required to harness its potential.

Part 1: The Molecular Architecture of this compound

This compound is a triacylglycerol with the systematic IUPAC name 2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate. Its molecular formula is C₅₇H₁₀₄O₉, and it has a molecular weight of approximately 933.4 g/mol . The core of the molecule is a glycerol backbone, to which three molecules of ricinoleic acid are attached via ester bonds.

Ricinoleic acid, an 18-carbon monounsaturated fatty acid, is the defining feature of this compound. It possesses two key functional groups that dictate the molecule's overall properties:

-

A cis double bond at the 9th carbon position.

-

A hydroxyl (-OH) group at the 12th carbon position.

The presence of these hydroxyl groups is particularly significant, as it allows for the formation of hydrogen bonds, influencing the molecule's viscosity, solubility, and reactivity. This distinguishes this compound from many other common triglycerides.

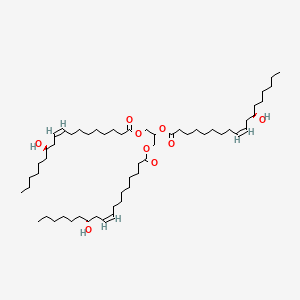

Caption: Chemical structure of this compound.

Part 2: Physicochemical Properties

The unique structural features of this compound give rise to a distinct set of physicochemical properties, which are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2540-54-7 | |

| Molecular Formula | C₅₇H₁₀₄O₉ | |

| Molecular Weight | 933.4 g/mol | |

| Appearance | Colorless to pale yellow, viscous oil | [1] |

| Boiling Point | 879.2 ± 65.0 °C (Predicted) | [1] |

| Density | 0.977 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | [1] |

The high viscosity of this compound is a direct consequence of the intermolecular hydrogen bonding facilitated by the hydroxyl groups on the ricinoleic acid chains. This property is crucial for its applications as a lubricant and in certain pharmaceutical formulations. Its insolubility in water and solubility in organic solvents are characteristic of a large lipid molecule.

Part 3: Synthesis and Biosynthesis

Natural Biosynthesis

This compound is naturally synthesized in the seeds of the castor plant (Ricinus communis). The biosynthetic pathway involves the enzymatic conversion of oleic acid to ricinoleic acid, which is then incorporated into a glycerol backbone through a series of acyltransferase reactions.[1]

Caption: Biosynthesis of this compound.

Chemical Synthesis

This compound can also be synthesized chemically through the esterification of glycerol with ricinoleic acid. This reaction is typically carried out at elevated temperatures and in the presence of a catalyst.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

-

Reactants: Combine glycerol and ricinoleic acid in a 3:1 molar ratio in a round-bottom flask.

-

Catalyst: Add a suitable acid catalyst, such as p-toluenesulfonic acid (0.5 mol%).

-

Solvent: Add an appropriate solvent, such as toluene, to facilitate the removal of water via a Dean-Stark apparatus.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Part 4: Analytical Characterization

Accurate characterization of this compound is essential for quality control and research purposes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the separation and quantification of this compound.[4] Reversed-phase chromatography is commonly used.

Experimental Protocol: HPLC Analysis of this compound

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

Injection Volume: 10-20 µL.

-

Quantification: Use an external standard of purified this compound to generate a calibration curve.

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound. Key diagnostic signals in the ¹H NMR spectrum include those corresponding to the protons of the glycerol backbone, the olefinic protons of the double bond, and the proton attached to the hydroxyl-bearing carbon.

Part 5: Applications in Drug Development

The unique properties of this compound make it a highly promising excipient in drug delivery systems.[1]

Solubilizing Agent

The amphiphilic nature of the ricinoleic acid chains, with their polar hydroxyl groups and nonpolar hydrocarbon tails, allows this compound to act as an effective solubilizing agent for poorly water-soluble drugs.[1] This can enhance the bioavailability of oral medications.

Nanoemulsions and Nanoparticles

This compound is a key component in the formulation of nanoemulsions and nanoparticles for targeted drug delivery.[5] These formulations can protect the encapsulated drug from degradation and control its release profile. The biocompatibility and biodegradability of this compound are significant advantages in these applications.[1]

Topical and Transdermal Delivery

The viscosity and emollient properties of this compound make it suitable for use in topical and transdermal formulations. It can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients across the skin barrier.[6]

Caption: Drug delivery applications of this compound.

Part 6: Safety and Toxicology

This compound is generally considered safe for use in cosmetic and pharmaceutical applications.[7] Extensive safety assessments of various triglycerides, including this compound, have been conducted.[7] As the primary component of castor oil, its toxicological profile is closely related to that of the oil. The metabolic fate of ingested triglycerides involves hydrolysis to glycerol and free fatty acids, which are then absorbed and metabolized.[8] Studies on castor oil have shown no significant toxicity in subchronic feeding studies in rodents.[9] However, as with any substance, high doses can lead to adverse effects. The purgative effect of castor oil is well-known and is attributed to the action of ricinoleic acid in the intestine.[9]

Conclusion

This compound stands out as a triglyceride with exceptional potential for a wide range of applications, particularly in the pharmaceutical industry. Its unique chemical structure, dominated by the hydroxyl-containing ricinoleic acid, underpins its valuable physicochemical properties. For researchers and drug development professionals, a thorough understanding of its molecular characteristics, analytical methodologies, and functional applications is key to unlocking its full potential in creating innovative and effective therapeutic products.

References

-

Metabolic fate of an oral long-chain triglyceride load in humans. (1996). American Journal of Physiology-Endocrinology and Metabolism, 270(3), E445-E450. [Link]

-

The fate of ingested glyceran esters of condensed castor oil fatty acids [polyglycerol polyricinoleate (PGPR)] in the rat. (1998). Food and Chemical Toxicology, 36(9-10), 747-754. [Link]

-

Glyceryl triricinoleate. (n.d.). PubChem. [Link]

-

Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. (2018). Molecules, 23(11), 2943. [Link]

-

Toxicity studies of castor oil in F344/N rats and B6C3F1 mice (dosed feed studies). (1992). National Toxicology Program technical report series, 423, 1-35. [Link]

-

Amended Safety Assessment of Triglycerides as Used in Cosmetics. (2017). Cosmetic Ingredient Review. [Link]

-

Applications of HPLC in triglyceride analysis - detection of castor oil in other oils. (1985). Journal of the Oil Technologists' Association of India, 17(2), 30-32. [Link]

-

Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (2017). Korean journal for food science of animal resources, 37(6), 836–842. [Link]

-

DETECTION AND QUANTITATION OF CASTOR OIL IN SUNFLOWER OIL. (n.d.). Journal of the Oil Technologists' Association of India. [Link]

-

Ricinolein. (n.d.). Wikipedia. [Link]

-

Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. (2025). Indian Journal of Pharmaceutical Education and Research, 59(2), 472-492. [Link]

-

Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (2012). Journal of natural products, 75(11), 1985–2002. [Link]

-

HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. [Link]

-

Quantitative analysis of major constituents in essential oils using 1H NMR and COSY CI. (n.d.). INIS. [Link]

-

Pharmaceutical Nano emulsion as a Rational Carrier for Drug Delivery. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Preclinical Toxicology Studies. (n.d.). Ichor Life Sciences. [Link]

-

A Routine Experimental Protocol for qHNMR Illustrated with Taxol. (2013). Planta medica, 79(14), 1334–1341. [Link]

-

This compound, the major component of castor oil. (n.d.). ResearchGate. [Link]

-

Chemical structures of this compound (1) and ricinoleic acid (2). (n.d.). ResearchGate. [Link]

-

Nanoemulsion-Based Delivery of Ricinoleic Acid Derived from Terminalia chebula: A Novel Strategy for Enhanced Bioavailability and Preclinical Constipation Management. (2025). ResearchGate. [Link]

-

Penetration enhancer containing vesicles as carriers for dermal delivery of tretinoin. (2011). International journal of pharmaceutics, 416(1), 210–218. [Link]

-

Penetration Enhancement of Topical Formulations. (2018). Pharmaceutics, 10(2), 51. [Link]

-

Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (2023). Asian Journal of Pharmaceutical Research and Development, 11(5), 73-81. [Link]

-

Triacylglycerol analysis of castor oil by online HPLC-ESI/MS n measurements. (2007). Journal of the American Oil Chemists' Society, 84(10), 905-913. [Link]

-

Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. (2023). Pharmaceutics, 15(11), 2575. [Link]

-

Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells. (1976). The Journal of clinical investigation, 57(2), 381–390. [Link]

- Transdermal ricinoleic acid compositions. (2010).

-

Toxicology and pharmacology of sodium ricinoleate. (2007). Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 45(11), 2067–2076. [Link]

-

Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin. (2014). Iranian journal of pharmaceutical research : IJPR, 13(1), 27–34. [Link]

-

Skin Penetration Enhancer's in Transdermal Drug Delivery Systems. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Toxicology and pharmacology of sodium ricinoleate. (2007). Food and Chemical Toxicology, 45(11), 2067-2076. [Link]

Sources

- 1. Buy this compound | 2540-54-7 [smolecule.com]

- 2. Ricinolein - Wikipedia [en.wikipedia.org]

- 3. Glyceryl triricinoleate | C57H104O9 | CID 11764524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. US20100034873A1 - Transdermal ricinoleic acid compositions - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic fate of an oral long-chain triglyceride load in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Triricinolein synthesis and biosynthesis pathways

An In-depth Technical Guide to Triricinolein Synthesis and Biosynthesis Pathways

Foreword for the Modern Researcher

This compound, the triglyceride of ricinoleic acid, stands as a molecule of significant industrial and pharmaceutical interest. As the primary constituent of castor oil, it represents one of nature's most versatile bio-renewable feedstocks.[1][2][3] Its unique chemical structure, conferred by the hydroxyl group on each of its three fatty acid chains, imparts properties that are leveraged in everything from high-performance lubricants and polymers to cosmetics and advanced drug delivery systems.[3][4][5][6]

However, the primary natural source of this compound, the castor bean (Ricinus communis), is fraught with a significant challenge: the co-production of ricin, a potent and hazardous toxin.[7][8][9] This inherent risk complicates cultivation and processing, driving a persistent need for alternative, safer production routes. This guide is designed for researchers, scientists, and drug development professionals who seek a deep, mechanistic understanding of both the natural biosynthetic machinery that creates this compound and the synthetic strategies developed to replicate or re-engineer its production. We will move beyond simple procedural descriptions to explore the underlying causality of each pathway and protocol, providing the field-proven insights necessary to innovate in this critical area.

Part 1: The Biological Blueprint: this compound Biosynthesis in Ricinus communis

The remarkable accumulation of oil, exceeding 90% ricinoleic acid content in some cultivars, within the endosperm of developing castor seeds is a masterclass in metabolic engineering by nature.[10] Understanding this biological pathway is not merely an academic exercise; it provides the foundational knowledge for all bioengineering efforts aimed at replicating this process in safer, heterologous systems. The biosynthesis is a coordinated, multi-stage process spanning different subcellular compartments.

Stage I: Precursor Synthesis in the Plastid

The journey begins not in the cytoplasm, but within the plastids of the endosperm cells. Here, the de novo synthesis of fatty acids occurs, building the oleic acid (C18:1) backbone that will serve as the direct precursor to ricinoleic acid.[11][12][13] This process is catalyzed by a suite of enzymes, including acetyl-CoA carboxylase (ACCase) and the fatty acid synthase (FAS) complex, which iteratively add two-carbon units to the growing acyl chain. The final product, oleoyl-ACP, is then hydrolyzed and exported from the plastid to the cytoplasm as free oleic acid, where it is rapidly activated to oleoyl-CoA.

Stage II: The Definitive Hydroxylation Event at the Endoplasmic Reticulum

The conversion of oleic acid into ricinoleic acid is the cornerstone of castor oil's unique chemistry. This critical hydroxylation reaction occurs on the endoplasmic reticulum (ER) and is catalyzed by a single, pivotal enzyme.

-

The Key Enzyme: Oleate Δ12-Hydroxylase (FAH12) : This enzyme is a non-heme, iron-containing protein that is structurally related to the FAD2 (fatty acid desaturase 2) family of enzymes, which typically introduce a double bond.[14][15] In a fascinating example of evolutionary divergence, the FAH12 enzyme in castor has evolved to catalyze the insertion of a hydroxyl group at the 12th carbon of oleic acid.[16]

-

The Substrate and Mechanism : A crucial mechanistic insight is that the FAH12 enzyme does not act on free oleic acid or oleoyl-CoA directly. Instead, its preferred substrate is oleic acid that has been esterified to the sn-2 position of phosphatidylcholine (PC), a major membrane phospholipid.[16][17][18][19] The reaction requires molecular oxygen and an electron donor, which has been identified as cytochrome b5.[20] The oleoyl group is hydroxylated in situ on the PC molecule, forming ricinoleoyl-PC.

Stage III: Assembly into this compound (TAG Synthesis)

Once synthesized on the PC backbone, ricinoleic acid must be efficiently channeled into triacylglycerol (TAG) for storage. Castor has evolved a highly specialized machinery to accomplish this, overcoming the metabolic bottlenecks that have plagued efforts to engineer this pathway in other organisms.[4][16] The assembly largely follows the canonical Kennedy pathway.[11]

-

Glycerol-3-Phosphate Acyltransferase (GPAT) : Initiates the pathway by esterifying a fatty acid (often not ricinoleic acid) to the sn-1 position of glycerol-3-phosphate.

-

Lysophosphatidic Acid Acyltransferase (LPAAT) : Adds a second fatty acid to the sn-2 position.

-

Phosphatidic Acid Phosphatase (PAP) : Removes the phosphate group from phosphatidic acid to yield diacylglycerol (DAG).

-

Diacylglycerol Acyltransferase (DGAT) : This is the final and often rate-limiting step. DGAT catalyzes the esterification of a third fatty acid to the sn-3 position of DAG to form TAG.[21] Castor possesses highly active and specific DGAT2 isoforms that are exceptionally efficient at utilizing ricinoleoyl-CoA as a substrate, which is a key factor in its ability to accumulate such high levels of this compound.[14][15]

The efficient removal of ricinoleic acid from PC and its incorporation into the acyl-CoA pool for use by DGAT is another critical, though less understood, aspect that makes the castor system so effective.[22]

Visualization: The this compound Biosynthesis Pathway

Sources

- 1. Glyceryl triricinoleate | C57H104O9 | CID 11764524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2540-54-7 [smolecule.com]

- 3. alliancechemical.com [alliancechemical.com]

- 4. Functional Genome Analyses Reveal the Molecular Basis of Oil Accumulation in Developing Seeds of Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DEVELOPMENT OF A DOMESTIC SOURCE FOR PRODUCTION OF RICINOLEATE AND OTHER INDUSTRIAL-USE FATTY ACIDS - WESTERN REGIONAL RES CENTER [portal.nifa.usda.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New Genetic Method to Enhance Oil Seed Production - Seed World [seedworld.com]

- 9. Ricin - Wikipedia [en.wikipedia.org]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 12. THE BIOSYNTHESIS OF RICINOLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The biosynthesis of ricinoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Differentially Expressed Gene from a High Oil Producer Cultivar of Castor Bean (Ricinus communis) Is Involved in the Biosynthesis of Ricinoleic Acid [scirp.org]

- 15. Draft genome sequence of the ricin-producing oilseed castor bean - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent Studies of the Enzymic Synthesis of Ricinoleic Acid by Developing Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent studies of the enzymic synthesis of ricinoleic Acid by developing castor beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Ricinoleic acid biosynthesis in Ricinus communis - ProQuest [proquest.com]

- 21. Identification and expression analysis of castor bean (Ricinus communis) genes encoding enzymes from the triacylglycerol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biosynthesis of ricinoleate in castor oil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triricinolein: From Natural Sourcing to Advanced Applications

This guide provides a comprehensive technical overview of Triricinolein, a unique triglyceride with significant potential for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, natural sourcing, extraction and purification methodologies, and its diverse applications, particularly in the pharmaceutical and polymer sciences.

Introduction to this compound: A Unique Triglyceride

This compound, also known as glyceryl triricinoleate, is the primary chemical constituent of castor oil, derived from the seeds of the Ricinus communis plant.[1][2] It is a triglyceride formed from the esterification of a glycerol backbone with three molecules of ricinoleic acid.[3]

The defining feature of this compound lies in the structure of its constituent fatty acid, ricinoleic acid. This 18-carbon fatty acid is monounsaturated and possesses a hydroxyl group at the 12th carbon position.[4] This hydroxyl group imparts a higher polarity to this compound compared to other common triglycerides, a characteristic that underpins its unique physical properties and chemical reactivity.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Natural Sources and Composition of Castor Oil

The primary and commercially viable natural source of this compound is the castor bean, the seed of the Ricinus communis plant. The oil content of castor beans can range from 30% to 55% by weight.[5] Castor oil is unique among vegetable oils due to its high concentration of this compound, which typically constitutes 85-95% of the oil.[6]

Besides this compound, castor oil contains smaller amounts of other triglycerides, including those of oleic acid and linoleic acid. The fatty acid composition of a typical castor oil sample is presented in the table below.

| Fatty Acid | Composition (%) |

| Ricinoleic Acid | 85 - 95 |

| Oleic Acid | 2 - 6 |

| Linoleic Acid | 1 - 5 |

| Palmitic Acid | 1 - 2 |

| Stearic Acid | 0.5 - 1 |

| Dihydroxystearic Acid | 0.3 - 0.5 |

| Others | 0.2 - 0.5 |

Extraction and Purification of this compound

The extraction of this compound is synonymous with the extraction of castor oil. The two primary methods for obtaining oil from castor beans are mechanical pressing and solvent extraction.

3.1. Extraction Methodologies

-

Mechanical Pressing (Cold Pressing): This method involves crushing the castor beans to express the oil. Cold pressing is preferred for pharmaceutical and cosmetic applications as it avoids thermal degradation of the oil's components.

-

Solvent Extraction: This technique utilizes a solvent, typically hexane, to extract the oil from the castor bean meal. It is a highly efficient method, often used for industrial-scale production.

It is crucial to note that castor beans contain ricin, a highly toxic protein. The extraction process, particularly when it involves heat, denatures and deactivates ricin, ensuring the safety of the final oil product.

3.2. Purification of this compound

While castor oil itself is predominantly this compound, achieving high purity for specific research and pharmaceutical applications requires further purification. The methods often focus on separating the triglycerides based on the number of hydroxyl groups or the degree of unsaturation of the constituent fatty acids.

3.2.1. Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating and purifying significant quantities of a target compound from a mixture.[7] This method can be adapted to purify this compound from other triglycerides present in castor oil.

Objective: To isolate this compound from a crude castor oil sample.

Materials:

-

Crude castor oil

-

HPLC-grade acetone (mobile phase)

-

Preparative reverse-phase C18 HPLC column

-

HPLC system with a refractive index (RI) detector

-

Fraction collector

Methodology:

-

Sample Preparation: Dissolve a known concentration of crude castor oil in the mobile phase (acetone).

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase: Isocratic elution with acetone.

-

Flow Rate: Optimized for the specific column dimensions (e.g., 10-20 mL/min).

-

Detector: Refractive Index (RI).

-

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the fraction corresponding to the major peak, which represents this compound. The retention time for this compound will be longer than that of less polar triglycerides.

-

Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain purified this compound.

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC or other suitable techniques.

Caption: Experimental workflow for preparative HPLC purification of this compound.

Analytical Characterization of this compound

Accurate quantification and characterization of this compound are essential for quality control and research purposes. Several analytical techniques are employed for this purpose.

4.1. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triglycerides.[8] For this compound, reverse-phase HPLC with a C18 column is effective.[9] Detection methods include:

-

Charged Aerosol Detection (CAD): This detector provides a near-universal response for non-volatile analytes, making it suitable for quantifying triglycerides without the need for individual standards.[1]

-

Mass Spectrometry (MS): HPLC coupled with MS (HPLC-MS) allows for the identification and quantification of this compound and other triglycerides based on their mass-to-charge ratio.[10][11]

4.2. Validated Analytical Method: HPLC-CAD

A validated HPLC-CAD method provides a reliable approach for the routine analysis of this compound in castor oil.

| Parameter | Specification |

| HPLC System | Standard HPLC with a binary pump and autosampler |

| Column | Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Acetone gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Charged Aerosol Detector (CAD) |

| Quantification | Based on the peak area of this compound |

Applications in Drug Development

The unique properties of this compound make it a valuable excipient and a key component in advanced drug delivery systems. Castor oil is listed in the FDA's Inactive Ingredients Database, signifying its established use in pharmaceutical formulations.[12][13][14][15]

5.1. This compound in Nanoemulsions for Drug Delivery

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[16] They are effective vehicles for enhancing the solubility and bioavailability of poorly water-soluble drugs.[17] this compound, as the oil phase, can be used to formulate stable nanoemulsions.[18]

5.1.1. Experimental Protocol: Formulation of a this compound-Based Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion using this compound for the encapsulation of a hydrophobic drug.

Materials:

-

Purified this compound (oil phase)

-

Hydrophobic drug

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Transcutol P)

-

Deionized water (aqueous phase)

-

High-pressure homogenizer or ultrasonicator

Methodology:

-

Oil Phase Preparation: Dissolve the hydrophobic drug in this compound at a predetermined concentration.

-

Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant and co-surfactant.

-

Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed to form a coarse emulsion.

-

Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range. The number of passes and the pressure/power should be optimized.

-

Characterization:

-

Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

-

Zeta Potential: Determine the surface charge of the droplets to assess stability.

-

Entrapment Efficiency: Quantify the amount of drug successfully encapsulated in the nanoemulsion.

-

Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM).

-

Caption: Workflow for the formulation and characterization of a this compound-based nanoemulsion.

5.2. Other Pharmaceutical Applications

-

Excipient: this compound and its derivatives are used as emulsifying agents, solubilizers, and viscosity-enhancing agents in various formulations.[6][19]

-

Laxative: Castor oil is a well-known stimulant laxative, a property attributed to the hydrolysis of this compound to ricinoleic acid in the small intestine.[2][20]

Chemical Derivatization and Polymer Synthesis

The hydroxyl groups on the ricinoleic acid moieties of this compound provide reactive sites for chemical modification, opening up possibilities for the synthesis of novel polymers and biomaterials.[21][22]

6.1. Polymerization of this compound

This compound can be directly polymerized through its double bonds or by utilizing the hydroxyl groups for esterification or urethane linkages. This allows for the creation of bio-based polymers with a range of properties.[23]

6.2. Synthesis of Derivatives

The hydroxyl group can be a site for various chemical reactions, including:

-

Esterification: Reaction with other carboxylic acids to form new esters with altered properties.

-

Ethoxylation: Reaction with ethylene oxide to produce non-ionic surfactants.

-

Hydrogenation: Saturation of the double bonds to produce hydrogenated castor oil, a hard, waxy substance.

These derivatization strategies expand the utility of this compound in various industrial applications, including lubricants, coatings, and plastics.[24]

Safety and Toxicology

This compound is generally considered safe for use in cosmetics and as a pharmaceutical excipient.[25] Oral toxicity studies have shown little to no acute, subchronic, or chronic toxicity. Dermal application is not associated with significant irritation. However, as with many lipid-based excipients, it may enhance the skin penetration of other substances.

Conclusion

This compound stands out as a versatile and valuable biomaterial with a unique chemical structure that lends itself to a wide array of applications. For researchers and professionals in drug development, its potential as a key component in advanced drug delivery systems is particularly promising. A thorough understanding of its properties, sourcing, and analytical methodologies is crucial for harnessing its full potential in the development of innovative and effective therapeutic products.

References

-

Strategies for polymer synthesis from the main triglyceride of castor oil: this compound (glycerol triricinoleate). ResearchGate. Available from: [Link]

-

This compound, the major component of castor oil. ResearchGate. Available from: [Link]

-

Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, this compound, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate. PubMed. Available from: [Link]

-

Applications of HPLC in triglyceride analysis - detection of castor oil in other oils. CABI. Available from: [Link]

-

DETECTION AND QUANTITATION OF CASTOR OIL IN SUNFLOWER OIL. Journal of the Oil Technologists' Association of India. Available from: [Link]

-

Modification of oligo-Ricinoleic Acid and Its Derivatives with 10-Undecenoic Acid via Lipase-Catalyzed Esterification. MDPI. Available from: [Link]

-

Analysis of Triacylglycerols in Castor Oil Through Liquid Chromatography-Mass Spectrometry Based on Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry and Gas Chromatography-Mass Spectrometry. PubMed. Available from: [Link]

-

Characterisation of castor oil by on-line and off-line non-aqueous reverse-phase high-performance liquid chromatography - Mass spectrometry (APCI and UV/MALDI). ResearchGate. Available from: [Link]

-

Inactive Ingredients Database Download. FDA. Available from: [Link]

-

The Power of Preparative HPLC Systems. Teledyne LABS. Available from: [Link]

- Ricinoleic acid polyester composition and process for production thereof. Google Patents.

-

Drugs Inactive Ingredients Database. John Snow Labs. Available from: [Link]

-

Principles in preparative HPLC. University of Warwick. Available from: [Link]

-

FDA Inactive Ingredient Database. Pharma Specialists. Available from: [Link]

-

Strategy for Preparative LC Purification. Agilent. Available from: [Link]

-

Ricinolein. Wikipedia. Available from: [Link]

-

Triacylglycerol analysis of castor oil by online HPLC-ESI/MS n measurements. ResearchGate. Available from: [Link]

-

Validated HPTLC Analysis Method for Quantification of Ricinoleic Acid and Oleic Acid Content in Castor Oil, Olive Oil and Selec. Acta Scientific. Available from: [Link]

-

The Isolation of Ricinoleic Acid from Castor Oil by Salt-solubility-based Fractionation for the Biopharmaceutical Applications. ResearchGate. Available from: [Link]

-

Ricinolein. Wikipedia. Available from: [Link]

-

The isolation of ricinoleic acid from castor oil by salt-solubility-based fractionation for the biopharmaceutical applications. Bar-Ilan University. Available from: [Link]

-

Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Validated HPTLC Analysis Method for Quantification of Ricinoleic Acid and Oleic Acid Content in Castor Oil, Olive Oil and Selected Market Formulations. Asian Digital Library. Available from: [Link]

-

Scale-up process for isolation of ricinoleic acid from castor oil and its biotransformation to food-flavor perspective (+)-g-decalactone using Candida strain. India Science, Technology & Innovation - ISTI Portal. Available from: [Link]

-

Glyceryl triricinoleate. PubChem. Available from: [Link]

-

Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. PMC - PubMed Central. Available from: [Link]

-

Chemical structures of this compound (1) and ricinoleic acid (2). ResearchGate. Available from: [Link]

-

Preparation of Ricinoleic Acid from Castor Oil:A Review. ResearchGate. Available from: [Link]

-

Nanoemulsion-Based Delivery of Ricinoleic Acid Derived from Terminalia chebula: A Novel Strategy for Enhanced Bioavailability and Preclinical Constipation Management. ResearchGate. Available from: [Link]

-

Formulation and Physical Evaluation of Castor Oil based Nanoemulsion for Diclofenac Sodium Delivery System. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. PMC - NIH. Available from: [Link]

-

Castor Oil for Pharmaceuticals Industry. CanCastor. Available from: [Link]

-

Some multifunctional lipid excipients and their pharmaceutical applications. SciSpace. Available from: [Link]

-

Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from d-xylose, d-mannose and castor oil. RSC Publishing. Available from: [Link]

-

This compound, 2540-54-7. The Good Scents Company. Available from: [Link]

-

Castor oil transesterification reaction of a this compound, b Diriconelin, and c Monoricinolein. ResearchGate. Available from: [Link]

-

Innovative Castor Oil Derivative Synthesized through a Sustainable Approach Generating Reactive Cross-Linker from Secondary Products for Additive Manufacturing. PMC - NIH. Available from: [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glyceryl triricinoleate | C57H104O9 | CID 11764524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cancastor.com [cancastor.com]

- 7. warwick.ac.uk [warwick.ac.uk]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Analysis of Triacylglycerols in Castor Oil Through Liquid Chromatography-Mass Spectrometry Based on Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inactive Ingredients Database Download | FDA [fda.gov]

- 13. FDA Inactive Ingredient Database [pharmaspecialists.com]

- 14. US FDA Inactive Ingredient Database - Lubrizol [lubrizol.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. ijper.org [ijper.org]

- 17. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rjptonline.org [rjptonline.org]

- 19. scispace.com [scispace.com]

- 20. Ricinolein - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from d-xylose, d-mannose and castor oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Innovative Castor Oil Derivative Synthesized through a Sustainable Approach Generating Reactive Cross-Linker from Secondary Products for Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. smolecule.com [smolecule.com]

Triricinolein: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Physicochemical Properties, Synthesis, Analysis, and Applications of a Versatile Triglyceride.

Introduction

Triricinolein, the primary triglyceride component of castor oil, is a unique and versatile biomolecule with significant applications across the pharmaceutical, cosmetic, and industrial sectors. Its distinct chemical structure, characterized by three ricinoleic acid moieties esterified to a glycerol backbone, imparts a range of desirable properties, including high viscosity and lubricity. This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, delving into its fundamental characteristics, synthesis and purification methodologies, analytical techniques, and diverse applications.

Core Physicochemical Properties

This compound is formally known as glyceryl triricinoleate and is systematically named 2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate. Its key identifiers and molecular properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2540-54-7 | |

| Molecular Formula | C₅₇H₁₀₄O₉ | |

| Molecular Weight | 933.43 g/mol | |

| Appearance | Viscous liquid | |

| Primary Source | Castor oil (Ricinus communis) |

The presence of a hydroxyl group on each of the ricinoleic acid chains is a distinguishing feature of this compound. This functional group allows for hydrogen bonding, contributing to its high viscosity and unique solubility characteristics. Furthermore, the ester linkages are susceptible to hydrolysis, and the double bonds can undergo various chemical modifications, making this compound a versatile precursor for the synthesis of a wide range of derivatives.

Synthesis and Purification

High-purity this compound for research and pharmaceutical applications can be obtained through the purification of castor oil or by chemical and enzymatic synthesis.

Purification from Castor Oil

Given that castor oil is naturally rich in this compound (typically 85-95%), purification is often a viable approach. The primary challenge lies in the removal of other triglycerides and free fatty acids. A common laboratory-scale method involves the following steps:

-

Saponification: The castor oil is first hydrolyzed using a strong base, such as sodium hydroxide, to produce glycerol and the sodium salt of the fatty acids (soap).

-

Acidification: The soap solution is then acidified with a mineral acid, like hydrochloric acid, to protonate the fatty acid salts and liberate the free fatty acids, including ricinoleic acid.

-

Purification of Ricinoleic Acid: The crude ricinoleic acid can be purified by low-temperature crystallization to remove saturated fatty acids.

-

Esterification: The purified ricinoleic acid is then esterified with glycerol to synthesize this compound. This reaction is typically carried out under controlled temperature and pressure, often with a catalyst.

Chemical and Enzymatic Synthesis

For applications requiring high purity and specific stereochemistry, chemical and enzymatic synthesis methods are preferred.

-

Direct Esterification: This method involves the direct reaction of glycerol with three equivalents of purified ricinoleic acid. The reaction is an equilibrium process and is typically driven to completion by removing the water formed during the reaction.

-

Transesterification: this compound can also be synthesized via the transesterification of a simple ester of ricinoleic acid (e.g., methyl ricinoleate) with glycerol.

-

Enzymatic Synthesis: Lipase-catalyzed synthesis offers a greener and more specific alternative to chemical methods. Immobilized lipases can be used to catalyze the esterification of glycerol with ricinoleic acid under mild reaction conditions, leading to high yields and purity.

Caption: Synthesis and Purification Workflow for this compound.

Applications in Research and Drug Development

This compound's unique properties make it a valuable component in various scientific and pharmaceutical applications.

-

Drug Delivery Systems: Due to its biocompatibility and solubilizing properties, castor oil, and by extension this compound, is explored for use in drug delivery systems, including the formation of nanoparticles for targeted drug delivery.

-

Excipient in Formulations: this compound is used as an excipient in pharmaceutical formulations, acting as a solvent and a viscosity-enhancing agent.

-

Laxative: The purgative effect of castor oil is attributed to the hydrolysis of this compound in the gut to ricinoleic acid, which stimulates the intestinal mucosa.

-

Biomaterial Synthesis: The reactive hydroxyl and vinyl groups of this compound make it a useful monomer for the synthesis of biodegradable polymers and polyurethanes.

-

Cosmetics: In cosmetics, it functions as an emollient and moisturizer in various skincare products.

Analytical Methodologies

The characterization and quantification of this compound are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a Charged Aerosol Detector (CAD) or a Diode-Array Detector (DAD), offers a robust method for the analysis of this compound in castor oil and other matrices.

Experimental Protocol: HPLC-CAD Analysis of this compound

This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample or castor oil.

-

Dissolve the sample in 10 mL of a suitable organic solvent, such as a mixture of isopropanol and hexane (e.g., 50:50 v/v), to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed for optimal separation of triglycerides. A typical mobile phase system could be:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol/Hexane (e.g., 90:10 v/v)

-

-

Gradient Program:

-

0-5 min: 90% A, 10% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25.1-30 min: Return to initial conditions (90% A, 10% B) and equilibrate.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

-

Detector Settings (Charged Aerosol Detector):

-

Evaporation Temperature: 35°C

-

Nebulizer Gas (Nitrogen): 35 psi

-

Data Collection Rate: 10 Hz

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time, which can be confirmed using a pure standard.

-

Quantify the amount of this compound by comparing the peak area to a calibration curve generated from standards of known concentrations.

-

Causality in Method Selection:

-

Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for separating lipids like triglycerides based on their hydrophobicity.

-

Gradient Elution: A gradient of increasing solvent strength (from more polar to less polar) is necessary to effectively elute the various triglycerides present in a complex sample like castor oil, which may have different fatty acid compositions.

-

Charged Aerosol Detector (CAD): CAD is a mass-sensitive detector that provides a near-uniform response for non-volatile analytes, making it ideal for the quantification of triglycerides without the need for individual standards for each component.

Caption: Analytical Workflow for this compound using HPLC-CAD.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Handling: Avoid contact with strong oxidizing agents. In case of spills, absorb with an inert material.

-

Toxicity: this compound is generally considered non-toxic and is not a skin or eye irritant. It is not classified as a carcinogen.

Conclusion

This compound stands out as a triglyceride of significant scientific and commercial interest due to the unique chemical functionalities imparted by its ricinoleic acid constituents. A thorough understanding of its physicochemical properties, synthesis and purification methods, and appropriate analytical techniques is essential for its effective utilization in research, drug development, and various industrial applications. This guide provides a foundational understanding for professionals working with this versatile biomolecule.

References

-

National Center for Biotechnology Information. (n.d.). Glyceryl triricinoleate. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Mai, T., et al. (2018). Strategies for polymer synthesis from the main triglyceride of castor oil: this compound (glycerol triricinoleate). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ricinolein. Retrieved from [Link]

-

Nitbani, F. O., et al. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. ResearchGate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 2540-54-7. Retrieved from [Link]

- Rider, T. H. (1934). Method of purifying ricinoleic acid. Google Patents.

-

Vora, J. J., et al. (2022). This compound, the major component of castor oil. ResearchGate. Retrieved from [Link]

-

TRC Corp. (2018, January 8). Safety Data Sheet. Retrieved from [Link]

-

Taneja, V. K., et al. (n.d.). Detection and Quantitation of Castor Oil in Sunflower Oil. Retrieved from [Link]

-

Du, J., et al. (2018). Triacylglycerol analysis of castor oil by online HPLC-ESI/MSn measurements. ResearchGate. Retrieved from [Link]

-

Du, J., et al. (2018). Analysis of Triacylglycerols in Castor Oil Through Liquid Chromatography–Mass Spectrometry Based on Fourier Transform–Ion Cyclotron Resonance–Mass Spectrometry and Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science. Retrieved from [Link]

-

Mensah, M. B., et al. (2018). Chemical structures of this compound (1) and ricinoleic acid (2). ResearchGate. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Oleum Ricini.

Introduction: Unveiling the Bioactive Potential of a Ubiquitous Triglyceride

An In-depth Technical Guide to the In Vitro Biological Activities of Triricinolein

Prepared by: Gemini, Senior Application Scientist

This compound is a triglyceride, which is the primary chemical constituent of castor oil, making up as much as 90% of its volume.[1] Derived from the seeds of the Ricinus communis plant, this molecule is distinguished by its unique fatty acid component, ricinoleic acid, an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon. While castor oil has a long history in traditional medicine and industrial applications, its primary component, this compound, and its active metabolite, ricinoleic acid, are subjects of growing interest in modern cell biology and pharmacology.[1]

This guide provides an in-depth exploration of the multifaceted biological activities of this compound observed in vitro. As a large, water-insoluble triglyceride, the direct cellular activity of this compound is limited. Its biological effects are almost exclusively attributable to its hydrolysis into ricinoleic acid. This bioactivation is a critical prerequisite for its interaction with cellular systems, a concept that underpins the design of all in vitro experiments. We will dissect the key observed activities—anti-inflammatory, cytotoxic, antimicrobial, and antioxidant—by examining the underlying molecular mechanisms and providing detailed, field-proven protocols for their investigation.

Section 1: The Gateway to Bioactivity - In Vitro Hydrolysis of this compound

From an experimental design perspective, it is crucial to recognize that this compound is not the primary bioactive agent at the cellular level. It acts as a pro-drug for ricinoleic acid. In vitro, this conversion is typically mediated by lipases present in the fetal bovine serum (FBS) used in cell culture media or, in some cases, by lipases secreted by the cells themselves. Therefore, the selection of cell type and culture conditions can influence the rate and extent of this conversion, directly impacting the observed biological effects.

The causality is simple: without hydrolysis, the bulky triglyceride cannot efficiently cross cell membranes or interact with cellular receptors. Ricinoleic acid, once liberated, is the molecule responsible for the downstream signaling events.

Caption: In Vitro Bioactivation of this compound.

Section 2: Anti-inflammatory and Immunomodulatory Activities

One of the most robustly documented in vitro activities of ricinoleic acid is its ability to modulate inflammatory pathways. This is particularly relevant for research in inflammatory diseases like rheumatoid arthritis.[2]

Core Mechanism: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[3] Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[3][4]

Ricinoleic acid has been shown to suppress this pathway. It can inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression. This leads to a measurable decrease in the production of key inflammatory mediators.[4]

Caption: Inhibition of the NF-κB Pathway by Ricinoleic Acid.

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard model to screen for anti-inflammatory compounds. RAW 264.7 cells are murine macrophages that are highly responsive to LPS.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or ricinoleic acid for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours.

-

Endpoint Measurement - Nitric Oxide (NO):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the NO produced.

-

-

Endpoint Measurement - Cytokines (TNF-α, IL-6):

-

Collect the remaining supernatant.

-

Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Summary: Anti-inflammatory Effects

| Parameter | Effect Observed | Concentration | Cell Model | Reference |

| Inflammatory Activity | Significantly higher anti-inflammatory activity than control gel | 1 mM | Human Rheumatoid Arthritis Synovial Fibroblasts | [2] |

| Nitric Oxide (NO) Production | >60% inhibition | 50% v/v extract | LPS-treated RAW 264.7 cells | [4] |

| Prostaglandin E2 (PGE2) | Marked inhibition of synthesis | Not specified | In vivo model correlation | [2] |

| Pro-inflammatory Action | Potentiation of carrageenan-induced edema (acute) | 0.3-3 mg | Guinea-pig eyelid | [5][6] |

| Anti-inflammatory Action | Inhibition of carrageenan-induced edema (repeated application) | 0.9 mg | Guinea-pig eyelid | [5][6] |

Section 3: Cytotoxicity and Anti-Proliferative Effects

The dose-dependent cytotoxicity of ricinoleic acid is a critical parameter, defining its therapeutic window. At lower concentrations, it may be cytostatic or non-toxic, while at higher concentrations, it induces cell death. This activity has been observed in various cell types, from normal intestinal cells to aggressive cancer cell lines.[7][8]

Core Mechanisms: Apoptosis and Migration Inhibition

In cancer cell lines, such as MCF-7 and MDA-MB-231 (breast cancer), extracts rich in ricinoleic acid have been shown to induce apoptosis.[8] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. Furthermore, these extracts can inhibit key processes in metastasis, such as cell migration and invasion, partly by reducing the expression of matrix metalloproteinases (MMPs).[8] In contrast, on normal cells like isolated intestinal epithelial cells, ricinoleic acid can produce dose-dependent cytotoxicity, which may relate to its laxative properties in vivo.[7]

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Seeding: Seed cells (e.g., MCF-7, MDA-MB-231, or intestinal Caco-2 cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treatment: Expose the cells to a serial dilution of this compound or ricinoleic acid (e.g., 0.1 µM to 2 mM) for 24, 48, or 72 hours.[7] Include vehicle-treated cells as a control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Caption: Experimental Workflow for an MTT Cytotoxicity Assay.

Experimental Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay provides a straightforward method to assess the effect of a compound on cell migration.

-

Create Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

-

Create "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

-

Wash and Treat: Gently wash with PBS to remove detached cells. Replace with fresh medium containing the test compound (this compound) at a non-cytotoxic concentration (determined from the MTT assay). Use medium without the compound as a control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition. The inhibition of migration is determined by comparing the rate of wound closure in treated wells to control wells.

Data Summary: Cytotoxic and Anti-cancer Effects

| Activity | Cell Line | Concentration / Effect | Incubation Time | Reference |

| Cytotoxicity | Hamster Intestinal Epithelial Cells | Dose-dependent (0.1-2.0 mM) | Not specified | [7] |

| Cytotoxicity | MCF-7 (Breast Cancer) | 48.7% cell death at 1 µg/mL | 24 hours | [8] |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 78.5% cell death at 1 µg/mL | 48 hours | [8] |

| Migration Inhibition | A549 (Lung Cancer) | Concentration-dependent | 48 hours | [9] |

| Antiparasitic | Entamoeba histolytica cysts | EC50: 35-50 µg/mL | 10 hours | [10] |

Section 4: Antimicrobial and Antioxidant Activities

Beyond its effects on mammalian cells, castor oil and its components exhibit a range of other biological activities.

Antimicrobial and Antiparasitic Effects

Castor oil-based formulations have demonstrated effectiveness against various microbes. An irrigant containing castor oil was effective against Gram-positive microorganisms.[11] Studies have also shown that castor oil has significant cysticidal effects against the parasite Entamoeba histolytica, altering cyst morphology and viability.[10]

Antioxidant Properties

The antioxidant activity of ricinoleic acid has been evaluated using various in vitro assays. It has shown a capacity to scavenge hydroxyl radicals and inhibit lipid peroxidation.[12] This free-radical scavenging ability contributes to its overall protective effects, as oxidative stress is a common feature of inflammation and cellular damage.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is a simple and widely used method to assess antioxidant capacity.

-

Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). Prepare serial dilutions of this compound or ricinoleic acid in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. Use ascorbic acid as a positive control and methanol as a blank.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The scavenging activity is indicated by the discoloration of the purple DPPH solution.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Conclusion: A Multifaceted Molecule with Therapeutic Promise

The in vitro biological profile of this compound, mediated primarily by its active metabolite ricinoleic acid, is both complex and promising. Its potent anti-inflammatory effects, centered on the inhibition of the NF-κB pathway, present clear opportunities for developing treatments for inflammatory conditions. Simultaneously, its dose-dependent cytotoxicity against cancer cells, coupled with anti-migratory effects, highlights its potential in oncology research. The molecule's antimicrobial and antioxidant properties further broaden its scope of potential applications.

For researchers and drug development professionals, this compound is not merely the primary component of castor oil but a versatile pro-drug with a range of validated, quantifiable in vitro activities. The experimental frameworks provided in this guide offer robust and reproducible methods to further explore and harness the therapeutic potential of this unique natural compound.

References

-

Boddu, S. H., et al. (2015). Anti-inflammatory Effects of a Novel Ricinoleic Acid Poloxamer Gel System for Transdermal Delivery. International Journal of Pharmaceutics. [Link]

-

Márquez-Flores, Y. K., et al. (2022). Anti-inflammatory potential of Ricinus communis leaves extracts in vitro. LACCEI International Multi-Conference for Engineering, Education, and Technology. [Link]

-

Mena-López, G. C., et al. (2024). In vitro activity of Ricinus communis (castor oil) on cysts of Entamoeba histolytica. Authorea Preprints. [Link]

-

Andrade, J., et al. (2019). In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines. Pharmaceutics. [Link]

-

Wikipedia contributors. (2024). Ricin. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). This compound, the major component of castor oil. [Link]

-

Gaginella, T. S., et al. (1975). Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Chen, M. F., et al. (1995). The in vitro antioxidant activity of trilinolein and other lipid-related natural substances as measured by enhanced chemiluminescence. Journal of Pharmacy and Pharmacology. [Link]

-

Capasso, F., et al. (2000). Pro- and anti-inflammatory actions of ricinoleic acid: Similarities and differences with capsaicin. ResearchGate. [Link]

-

Izzo, A. A., et al. (2000). Pro- And Anti-Inflammatory Actions of Ricinoleic Acid: Similarities and Differences With Capsaicin. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

ResearchGate. (n.d.). Chemical structures of this compound (1) and ricinoleic acid (2). [Link]

-

Stewart, J. J., Gaginella, T. S., & Olsen, W. A. (1975). Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Siqueira, J. F. Jr., et al. (2001). In vitro evaluation of the antimicrobial activity of a castor oil-based irrigant. Journal of Endodontics. [Link]

-

Jantawong, K., et al. (2022). Cytotoxicity, Apoptosis, Migration Inhibition, and Autophagy-Induced by Crude Ricin from Ricinus communis Seeds in A549 Lung Cancer Cell Lines. Molecules. [Link]

-

Oloyede, O. I., & Afolayan, F. I. (2014). Antioxidant Activities of Methyl Ricinoleate and Ricinoleic Acid Dominated Ricinus communis Seeds Extract Using Lipid Peroxidation and Free Radical Scavenging Methods. Science Alert. [Link]

-

De, D., et al. (2019). Ricinus communis L. fruit extract inhibits migration/invasion, induces apoptosis in breast cancer cells and arrests tumor progression in vivo. Scientific Reports. [Link]

-

Ling, A. K. P., & Peh, K. L. (2021). Modulation of NFκB signalling pathway by tocotrienol: A systematic review. Asia Pacific Journal of Clinical Nutrition. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 4. laccei.org [laccei.org]

- 5. researchgate.net [researchgate.net]

- 6. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ricinus communis L. fruit extract inhibits migration/invasion, induces apoptosis in breast cancer cells and arrests tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity, Apoptosis, Migration Inhibition, and Autophagy-Induced by Crude Ricin from Ricinus communis Seeds in A549 Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro evaluation of the antimicrobial activity of a castor oil-based irrigant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scialert.net [scialert.net]

A Comprehensive Technical Guide to the Solubility of Triricinolein in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of triricinolein, the primary triglyceride component of castor oil.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of this compound's behavior in various organic solvents, the underlying scientific principles, and robust methodologies for solubility determination.

Introduction: The Unique Chemistry of this compound

This compound is a triglyceride formed from the esterification of glycerol with three molecules of ricinoleic acid.[3][4] Its molecular formula is C57H104O9.[3] What sets this compound apart from other triglycerides is the presence of a hydroxyl (-OH) group on the 12th carbon of each of its three ricinoleic acid chains.[3] This unique structural feature introduces a degree of polarity not commonly found in other vegetable oil-derived triglycerides, profoundly influencing its physical and chemical properties, most notably its solubility.[3] The presence of these hydroxyl groups allows for hydrogen bonding, which impacts its solubility and phase behavior.[3]

This guide will delve into the solubility of this compound, providing both qualitative and, where available, quantitative data. It will further present a detailed experimental protocol for researchers to determine the solubility of this compound in their own solvent systems, a critical step in formulation development, chemical synthesis, and purification processes.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physicochemical properties is essential to comprehend its solubility.

| Property | Value | Source |

| Molecular Formula | C57H104O9 | [3] |

| Molecular Weight | 933.43 g/mol | [5] |

| Appearance | Viscous, clear, almost colorless or slightly yellow liquid | [5] |

| Density | ~0.961 g/cm³ | [6] |

| Boiling Point | 313 °C (as Castor Oil) | [5] |

| Melting Point | -10 °C (as Castor Oil) | [5] |

The presence of the hydroxyl groups in the fatty acid chains makes this compound more polar than triglycerides lacking such functional groups. This enhanced polarity is a key determinant of its solubility profile.

Solubility of this compound: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is paramount in understanding the solubility of this compound. Solvents with a polarity similar to that of this compound will generally be more effective at dissolving it. Due to the limited availability of specific quantitative solubility data for pure this compound, the following information also draws upon the well-documented solubility of castor oil, of which this compound is the major component (typically around 90%).

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound and castor oil in a range of common organic solvents.

| Solvent | Solvent Type | Solubility of this compound/Castor Oil |

| Water | Highly Polar Protic | Practically Insoluble[4][6] |

| Ethanol | Polar Protic | Miscible/Freely Soluble[5][6] |

| Methanol | Polar Protic | Miscible[5][6] |

| Acetone | Polar Aprotic | Slightly Soluble[3] |

| Chloroform | Nonpolar | Miscible[5][6] |

| Diethyl Ether | Nonpolar | Miscible[5][6] |

| Hexane | Nonpolar | Limited Solubility |

| Petroleum Ether | Nonpolar | Freely Soluble[6] |

| Glacial Acetic Acid | Polar Protic | Miscible[5][6] |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Toluene | Nonpolar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |